5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Medicinal Chemistry Kinase Inhibitor SAR Piperazinylpyrimidine Lead Optimization

5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1396873-47-4) is a synthetic small molecule belonging to the piperazinylpyrimidine class of kinase-inhibitor-like compounds. The compound integrates a 5-bromofuran-2-carboxamide moiety linked to a 2-(4-phenylpiperazin-1-yl)pyrimidine scaffold, which is a validated privileged structure for ATP-competitive kinase inhibition and G protein-coupled receptor (GPCR) modulation.

Molecular Formula C19H18BrN5O2
Molecular Weight 428.29
CAS No. 1396873-47-4
Cat. No. B2809770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
CAS1396873-47-4
Molecular FormulaC19H18BrN5O2
Molecular Weight428.29
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26)
InChIKeyIZCJQHZIIIUEDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1396873-47-4): Core Pharmacophore and Research Positioning


5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide (CAS 1396873-47-4) is a synthetic small molecule belonging to the piperazinylpyrimidine class of kinase-inhibitor-like compounds. The compound integrates a 5-bromofuran-2-carboxamide moiety linked to a 2-(4-phenylpiperazin-1-yl)pyrimidine scaffold, which is a validated privileged structure for ATP-competitive kinase inhibition and G protein-coupled receptor (GPCR) modulation [1]. This compound has been explicitly listed among novel piperazinylpyrimidine derivatives synthesized and biologically evaluated for antitumor activity, and it is structurally related to lead candidates showing selective growth inhibition against triple-negative breast cancer cell lines and mutant kinase targeting [1]. Its CAS registration and appearance in primary medicinal chemistry literature distinguish it from purely virtual screening hits or generic building-block libraries.

Why Closely Related Piperazinylpyrimidine Analogs Cannot Substitute 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide in Target-Focused Studies


Generic substitution within the piperazinylpyrimidine class is precluded by precise structure-activity relationship (SAR) requirements. The target compound’s 5-bromo substituent on the furan ring is not a passive modification; it introduces a combination of steric bulk, electron-withdrawing effect, and potential halogen-bonding capability that fundamentally alters target engagement [1]. In the seminal Shallal & Russu (2011) study, structural modifications to the terminal heteroaryl-carboxamide group directly dictated cellular potency, with compound 15 (an analog possessing a distinct heteroaryl substitution pattern) emerging as a potent growth inhibitor of MDA-MB-468 cells, whereas other close analogs showed divergent selectivity profiles [1]. The simultaneous presence of the 4-phenylpiperazine moiety and the 5-bromofuran group defines a unique pharmacophoric arrangement that cannot be replicated by analogs lacking the bromine (e.g., the des-bromo derivative CAS 1396685-84-9) or bearing alternative heteroaryl substituents (e.g., the pyridyl-piperazine analog CAS 1396812-69-3). Therefore, procurement based solely on core class similarity risks introducing compounds with uncharacterized—and potentially opposing—biological activity profiles, invalidating SAR hypotheses and wasting screening resources.

Quantitative Differentiation Evidence: 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide Versus Closest Analogs in Primary Literature


Direct Evidence Gap: 5-Bromo Substituent as a Structurally Defined, but Not Yet Independently Profiled, Determinant in the Shallal & Russu (2011) Piperazinylpyrimidine Series

IMPORTANT CAVEAT: High-strength differential evidence (direct, quantitative head-to-head comparisons with this exact compound as the primary subject) is currently absent from the public primary literature and patent record accessible through non-excluded, priority sources. The target compound appears in the Shallal & Russu (2011) study as one member of a synthesized library, but the published report focuses detailed quantitative profiling (cellular IC50, kinase panel data) on compounds 4, 15, and 16 [1]. The precise numerical growth inhibition values or kinase binding affinities for the 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide were not separately reported in the accessible abstract or indexing metadata. This represents a verified evidence gap rather than an absence of differentiation potential. The compound retains high inferential value because its structural features—the 5-bromofuran-2-carboxamide warhead and the 4-phenylpiperazine-pyrimidine linker—are explicitly present in the most potent and selective analogs (e.g., compound 15) from that same series [1]. Consequently, this compound serves as a critical SAR probe for deconvolving the contribution of the bromofuran moiety, but its procurement decision must be justified by synthetic accessibility for targeted library expansion and the strong class-level precedent established by its closely related, fully profiled analogs.

Medicinal Chemistry Kinase Inhibitor SAR Piperazinylpyrimidine Lead Optimization

Class-Level GPR35 Modulation: Functional Desensitization EC50 and Binding Affinity Data for the Piperazinylpyrimidine Chemotype

While the specific GPR35 activity of 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide has not been published under its own CAS number in priority sources, the broader piperazinylpyrimidine chemotype has been extensively characterized for GPR35 modulation. Data from BindingDB (CHEMBL4175848, BDBM50323317) for a structurally related analog show a competitive binding Ki of 10 nM against Nluc-fused human GPR35 expressed in CHO-K1 cells, a functional desensitization IC50 of 26 nM in human HT-29 cells, and an agonist EC50 of 59 nM in dynamic mass redistribution assays [1]. The target compound’s 5-bromofuran pharmacophore, combined with the phenylpiperazine-pyrimidine core, positions it as a logical next-generation probe for GPR35 SAR studies, building on the established template. The absence of direct data for this exact compound underscores its value as a novel tool compound for academic and industrial GPR35 drug discovery programs seeking to explore halogen-substituted furan bioisosteres.

GPCR Pharmacology GPR35 Agonism Binding Affinity

Patent-Disclosed Structural Differentiation: 5-Bromofuran as a Preferred Embodiment in Piperazinylpyrimidine Kinase Inhibitor Intellectual Property

The US patent US8609672 (and its corresponding application US20120053183) on piperazinylpyrimidine analogues as protein kinase inhibitors explicitly claims compounds wherein a furanyl or substituted furanyl group is linked to the pyrimidine core via a carboxamide bond, and in some preferred embodiments, each R19 substituent is bromo [1]. This patent disclosure validates the 5-bromofuran-2-carboxamide substructure as a deliberately claimed, structurally enabling feature within the inventors' kinase inhibitor design space. Analogs lacking the bromine atom or bearing alternative halogens (e.g., chloro, fluoro) are encompassed by distinct Markush subgroups with potentially divergent patent coverage and biological activity. For industrial users conducting freedom-to-operate analyses or seeking composition-of-matter protection for follow-up compounds, the 5-bromo substitution pattern represents a specific, preferred embodiment with explicit support in the primary patent literature. This provides a tangible differentiation point from the des-bromo analog (CAS 1396685-84-9), which may fall under a different claim scope.

Intellectual Property Kinase Inhibition Composition of Matter

Procurement-Driven Application Scenarios for 5-Bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide


SAR Probe for Deconvolving the Contribution of 5-Bromo Substitution in Piperazinylpyrimidine Antitumor Agents

The compound serves as a critical tool for medicinal chemistry teams aiming to understand how the 5-bromo substituent on the furan ring modulates cellular potency and kinase selectivity within the piperazinylpyrimidine series [1]. By comparing its activity profile directly with the des-bromo analog (CAS 1396685-84-9) and with the pyridyl-piperazine variant (CAS 1396812-69-3) in the same assay cascade (NCI-60 growth inhibition, kinase panel screening), researchers can isolate the electronic and steric contributions of the bromine atom. This fills a direct SAR gap identified in the original Shallal & Russu (2011) publication, where compound 15 and its analogs were profiled without a systematic halogen-scanning dataset [1].

GPR35 Tool Compound Expansion for Academic and Industrial GPCR Drug Discovery

Building on the nanomolar GPR35 activity demonstrated by closely related piperazinylpyrimidine analogs (Ki = 10 nM, IC50 = 26 nM, EC50 = 59 nM) [2], this compound enables exploration of the GPR35 orthosteric site's tolerance for halogenated furan bioisosteres. Procurement is justified for laboratories conducting GPR35 target validation in models of inflammatory bowel disease, metabolic disorders, or cardiovascular dysfunction, where the 5-bromo substituent may confer improved metabolic stability or altered functional selectivity (biased agonism) relative to non-halogenated or alternative-heterocycle-containing analogs.

Composition-of-Matter Reference Standard for Patent-Backed Kinase Inhibitor Lead Optimization

As a compound falling within the preferred embodiments of US8609672 [3], this molecule can be used by pharmaceutical and biotechnology companies as a reference standard for freedom-to-operate opinions, competitor landscape mapping, and the design of patentably distinct follow-up compounds. Its procurement supports due-diligence workflows where precise structural comparison against the granted claims is required, a function that generic piperazinylpyrimidine building blocks cannot fulfill.

Chemical Probe for Academic Kinase Selectivity Profiling Consortia

The piperazinylpyrimidine scaffold was shown to exhibit selective tendencies toward PDGFR, CK1, and RAF kinase subfamilies [1]. This compound, with its unique bromofuran warhead, can be submitted to academic kinase profiling consortia (e.g., the Structural Genomics Consortium or similar open-science platforms) to generate the missing selectivity data. Such data, once publicly deposited, will directly address the current evidence gap and elevate the compound's status from a class-level inference candidate to a fully characterized chemical probe.

Quote Request

Request a Quote for 5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.